3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolo-pyridazine derivative characterized by a 4-ethoxyphenyl substituent at position 6 and a 2-chloro-6-fluorobenzylthio group at position 3. The triazolo[4,3-b]pyridazine core is a bicyclic heteroaromatic system that confers structural rigidity, enabling selective interactions with biological targets. This combination of substituents suggests unique physicochemical and pharmacological profiles compared to related compounds .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4OS/c1-2-27-14-8-6-13(7-9-14)18-10-11-19-23-24-20(26(19)25-18)28-12-15-16(21)4-3-5-17(15)22/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLPZKXEOXMKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine core with various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 390.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClFN₄OS |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 921791-80-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyridazine Core : Cyclization of appropriate precursors to form the pyridazine ring.
- Substitution Reaction : Introduction of the 4-ethoxyphenyl group through nucleophilic substitution.
- Thioether Formation : Attachment of the 2-chloro-6-fluorobenzylthio group via nucleophilic substitution.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. Notably, related compounds have shown IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
The mechanism of action appears to involve inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .
Case Studies
A study published in Bioorganic & Medicinal Chemistry synthesized a series of triazolo-pyridazines and evaluated their antiproliferative effects. Among them, the compound with a similar structure to our target showed potent activity comparable to established chemotherapeutic agents like CA-4 .
Another investigation into the structure-activity relationship (SAR) revealed that electronic properties and steric hindrance significantly influence the biological efficacy of these compounds. Modifications at specific positions on the phenyl rings led to variations in antiproliferative potency .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Substituent Effects
The triazolo[4,3-b]pyridazine scaffold allows extensive modification at positions 3 and 6. Key analogues and their substituents are summarized below:
Key Observations:
- Electron Effects : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like trifluoromethyl (CL 218872) or thienyl (). This may enhance solubility while reducing metabolic instability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethoxy group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethylphenyl in CL 218872) .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing this triazolopyridazine derivative?
The synthesis typically involves sequential cyclization and functionalization steps. Key steps include:
- Cyclization : Formation of the triazolopyridazine core via hydrazine derivatives and aldehydes/ketones under acidic or basic conditions (e.g., HCl or KOH in ethanol) .
- Thioether linkage : Introduction of the 2-chloro-6-fluorobenzylthio group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like NaH .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Critical parameters : Temperature control (<60°C to prevent decomposition), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol:halide) .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~470) .
- X-ray crystallography : Resolves substituent orientation (e.g., dihedral angles between triazole and pyridazine rings) .
Q. What primary biological targets or activities are reported for triazolopyridazine derivatives?
- PDE4 inhibition : Substituents like 4-ethoxyphenyl enhance binding to the catalytic domain (IC₅₀ < 100 nM in enzyme assays) .
- Kinase modulation : Fluorobenzylthio groups improve selectivity for c-Met/Pim-1 kinases in cancer cell lines (e.g., IC₅₀ = 0.8 µM in A549) .
- Antimicrobial activity : Thioether-linked derivatives show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent screening : Test analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogenated phenyl) to assess PDE4 binding .
- Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone to modulate electronic effects and solubility .
- Table: Key substituent effects on PDE4 inhibition
| Substituent (R) | PDE4 IC₅₀ (nM) | Selectivity (vs. PDE3/7) |
|---|---|---|
| 4-Ethoxyphenyl | 85 | >100-fold |
| 4-Methoxyphenyl | 120 | 80-fold |
| 2,5-Dimethoxyphenyl | 45 | >200-fold |
| Data extrapolated from and . |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Orthogonal assays : Validate PDE4 inhibition via both enzymatic assays (radiolabeled cAMP hydrolysis) and cell-based models (e.g., TNF-α suppression in monocytes) .
- Solubility correction : Address false negatives by using co-solvents (e.g., 0.1% DMSO) or lipid-based carriers .
- Meta-analysis : Compare datasets using standardized metrics (e.g., normalized IC₅₀ values per mg protein) to control for assay variability .
Q. Which computational methods predict binding modes with targets like PDE4 or BRD4?
- Molecular docking (AutoDock Vina) : Simulate interactions between the chlorofluorobenzyl group and hydrophobic pockets (e.g., PDE4A Val336, Leu337) .
- MD simulations (GROMACS) : Assess stability of the triazolopyridazine core in aqueous (TIP3P water model) and membrane-bound states (POPC lipid bilayer) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., ethoxy → propoxy) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
